2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide
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Overview
Description
2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a nicotinamide core substituted with methoxy groups and a furo[2,3-c]pyridine moiety, making it a unique structure for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 2,6-dimethoxybenzaldehyde with ammonia or an amine under acidic conditions.
Introduction of the Furo[2,3-c]pyridine Moiety: This step involves the cyclization of a suitable precursor, such as a pyridine derivative, under oxidative conditions to form the furo[2,3-c]pyridine ring.
Coupling Reaction: The final step is the coupling of the furo[2,3-c]pyridine moiety with the nicotinamide core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furo[2,3-c]pyridine moiety may interact with nucleophilic sites on proteins, while the nicotinamide core can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxyphenol: Shares the methoxy substitution pattern but lacks the nicotinamide and furo[2,3-c]pyridine moieties.
Nicotinamide: Lacks the methoxy and furo[2,3-c]pyridine groups but shares the core structure.
Furo[2,3-c]pyridine derivatives: Similar ring structure but different functional groups.
Uniqueness
2,6-dimethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide is unique due to its combination of methoxy, nicotinamide, and furo[2,3-c]pyridine moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
2,6-dimethoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-23-13-4-3-12(16(19-13)24-2)15(21)18-7-9-20-8-5-11-6-10-25-14(11)17(20)22/h3-6,8,10H,7,9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVPEFOVVIRXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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